molecular formula C10H18 B1670005 Decahydronaphthalene CAS No. 91-17-8

Decahydronaphthalene

Cat. No. B1670005
CAS RN: 91-17-8
M. Wt: 138.25 g/mol
InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N
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Description

Decahydronaphthalene, also known as Decalin, is a clear colorless liquid with an aromatic odor . It is a very strong solvent that dissolves oils, fats, waxes, resins, and rubber . It has been used as a substitute for turpentine, as a stain remover, and as a cleaning fluid .


Synthesis Analysis

Decahydronaphthalene-containing polyesters demonstrated thermal stabilities above 350°C, and compression molding provided ductile, optically clear films . 1H NMR spectroscopy confirmed transesterification, and intrinsic viscosity measurements verified high molecular weights .


Molecular Structure Analysis

Decahydronaphthalene exists in two isomeric forms: cis-Decalin and trans-Decalin . Both of these forms share the same molecular formula but differ in their geometric structure . The molecular formula of Decahydronaphthalene is C10H18 .


Chemical Reactions Analysis

Oxygenation of Decahydronaphthalene gives the tertiary hydroperoxide, which rearranges to cyclodecenone, a precursor to sebacic acid . Decahydronaphthalene is the saturated analog of naphthalene and can be prepared from it by hydrogenation .


Physical And Chemical Properties Analysis

Decahydronaphthalene is a stable, water-white, cyclo-aliphatic solvent with a low freezing point and high boiling point . It is less dense than water and insoluble in water .

Scientific Research Applications

1. Fuel and Energy Research

Decahydronaphthalene (decalin), particularly its trans isomer, is a key component in aviation and diesel fuels, and alternative fuels derived from tar sands and oil shales. Its role in fuel chemistry is significant due to its stability, boiling point, and lower cetane number. Research has been conducted on the autoignition characteristics of trans-decalin, using a rapid compression machine to explore its behavior under various conditions. This study is pivotal in understanding the chemical kinetics of trans-decalin for developing surrogate models in fuel research (Wang et al., 2018).

2. Chemical Synthesis

Decahydronaphthalene has been utilized in the stereospecific synthesis of novel carbasugars, acting as carbonic anhydrase inhibitors. This synthesis process demonstrates the compound's versatility in producing complex chemical structures, offering potential biomedical applications (Kelebekli et al., 2014).

3. Material Science

The compound's use extends into material science, particularly in the development of polyesters. Decahydronaphthalene-containing polyesters exhibit remarkable thermal stability, and their synthesis through melt polycondensation demonstrates their potential in creating high-performance materials (Dennis et al., 2015).

4. Environmental Science

In environmental science, decahydronaphthalene plays a role in the characterization of biodegradation and unresolved complex mixtures in petroleum. Techniqueslike comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry have been employed to separate and analyze petroleum samples, with decahydronaphthalene being a key compound in these studies. This research aids in understanding biodegradation trends and the complexity of petroleum samples (Tran et al., 2010).

5. Analytical Chemistry

Decahydronaphthalene's vibrational properties have been analyzed using FTIR and FTR spectroscopy, making it a valuable compound in the field of analytical chemistry. The vibrational analysis of Trans-Decahydronaphthalene provides insights into its molecular structure and chemical behavior (Mani & Suresh, 2010).

6. Advanced Materials

In the development of advanced materials, decahydronaphthalene is used in the synthesis of aromatic polyesters containing cardo groups. These materials show promise due to their amorphous nature, thermal stability, and solubility in organic solvents, which could lead to various industrial applications (Honkhambe et al., 2010).

Safety And Hazards

Decahydronaphthalene is considered hazardous. It can cause harm to the eyes, skin, and respiratory system . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

The Global Decahydronaphthalene Market is projected to grow at a CAGR of 7.5% by 2028 . The major drivers for this growth are the increasing demand from specialty fuels and solvent applications, rising research & development activities in the chemicals industry, large production capacity, and availability of feedstock raw materials .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
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InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
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InChI Key

NNBZCPXTIHJBJL-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2CCCCC2C1
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Molecular Formula

C10H18
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DSSTOX Substance ID

DTXSID1024912, DTXSID00873337, DTXSID90883405
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Molecular Weight

138.25 g/mol
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Physical Description

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C
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Flash Point

134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c.
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Solubility

Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor
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Density

0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90
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Vapor Density

4.76 (Air= 1), Relative vapor density (air = 1): 4.8
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Vapor Pressure

2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127
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Mechanism of Action

A diverse group of chemicals including... decalin... cause alpha2u-globulin nephropathy or hyaline droplet nephropathy. This nephropathy occurs in male rats, is characterized by the accumulation of protein droplets in the S2 segment of the proximal tubule, and results in single-cell necrosis, the formation of granular casts at the junction of the proximal tubule and the thin loop of Henle, and cellular regeneration. Chronic exposure to these compounds results in progression of these lesions and ultimately in chronic nephropathy., ...Several strains of male rats that produce alpha2u-globulin (Fischer-344, Sprague-Dawley, Buffalo, and Norway Brown) demonstrate spontaneous renal cortical hyaline droplets which are exacerbated after exposure to decalin. In all cases, a close correlation exists between hyaline droplet formation observed histologically and alpha 2u-globulin accumulation measured biochemically. In stark contrast, the NCI-Black-Reiter strain, which does not produce measurable quantities of alpha 2u-globulin, neither forms hyaline droplets nor accumulates any filtered protein in its kidney cortex either spontaneously or after exposure to decalin. Also, female rats injected ip with male rat alpha 2u-globulin exhibit increased hyaline droplet formation and alpha 2u-globulin accumulation when treated with decalin. ...
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Impurities

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/
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Product Name

Decahydronaphthalene

Color/Form

Clear colorless liquid, Water-white liquid

CAS RN

91-17-8, 493-01-6, 493-02-7
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Record name DECALIN
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Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
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Melting Point

-44 °F (USCG, 1999), -43 °C, -40 °C
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Synthesis routes and methods I

Procedure details

To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer, methyl methacrylate 200 parts, styrene 150 parts, a cross-linkable monomer constituted by divinyl benzene 5 parts, sodium dodecyl benzenesulfonate 10 parts, ion exchanged water 1200 parts, and a polymerization initiator constituted by azobis butyronitrile 10 parts were charged. The mixture was sufficiently stirred, then was heated to 80° C. to perform the polymerization. Further, after the start of polymerization, when the amount of consumption of the monomer reached 99.8%, the mixture was cooled to stop the polymerization reaction and thereby obtain a latex of the polymer particles D. The obtained latex of the polymer particles D had a solid content concentration of 39%. Note that, polymer particles D are particles which do not have a core-shell structure. Further, the obtained polymer particles D had an average particle size of 190 nm. Next, to the obtained latex of the polymer particles D, decalin: 15,000 parts were added and the particles were sufficiently dispersed. After that, the moisture was removed by drying in vacuo to thereby obtain a decalin dispersion of the polymer particles D. The obtained dispersion had a solid content concentration of 5%.
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Synthesis routes and methods II

Procedure details

To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer, methyl acrylate 100 parts, n-butyl acrylate 100 parts, acrylonitrile 30 parts, decalin 400 parts and a polymerization initiator constituted by benzoyl peroxide 0.1 part were charged. The mixture was held at 80° C. for 5 hours for solution polymerization to obtain a decalin solution of the methyl acrylate-n-butyl acrylate-acrylonitrile copolymer I. Note that, the obtained methyl acrylate-n-butyl acrylate-acrylonitrile copolymer I dissolved in the decalin and did not have a particulate shape. Next, decalin was added to the obtained solution to adjust it to a solid content concentration 5% and a molecular sieve was used for dehydration.
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Synthesis routes and methods III

Procedure details

Except for changing the amount of the styrene from 150 parts to 100 parts and not using sodium dodecyl benzenesulfonate when performing the polymerization, the same procedure was followed as in Example 6 to obtain a decalin dispersion of the polymer particles J which do not have a core-shell structure. The obtained polymer particles J had an average particle size of 500 nm. Further, except for using the obtained decalin dispersion of polymer particles J not having a core-shell structure, the same procedure was followed as in Example 1 to prepare the slurries and produce the all-solid state secondary cell and the same procedure was followed as in Example 1 to evaluate it. The results are shown in Table 1.
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Synthesis routes and methods IV

Procedure details

EXAMPLE 5 is the comparative example of EXAMPLE 4.65 g of endo-THDCPD crystals from the same source of EXAMPLE 4 are placed in a 250 ml of glass bottle, followed by adding 40 g of dichloromethane thereto to dissolve these crystals, purging with dry nitrogen and stirring in the ice bath. Subsequently, 10 g of AlCl3 is added to the dichloromethane solution of endo-THDCPD, followed by stirring for 2 hours in the ice bath, and continuously stirring for 16 hours at room temperature. The resulting mixture is washed with 100 ml of saturated KCl solution, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the upper layer in the separatory funnel. The above saturated KCl solution washing procedure is repeated for three times. Subsequently, the mixture washed with the saturated KCl solution is washed with 100 ml of deionized water, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the lower layer in the separatory funnel. The above deionized water washing procedure is repeated for three times. Subsequently, the lower layer is distilled to remove dichloromethane and water. The bottoms is collected, and determined by chemical analysis. The chemical analysis shows that the bottoms is composed of 85.7 wt % of exo-THDCPD, 0.5 wt % of endo-THDCPD, 1.2 wt % of Decalin, 5.8 wt % of adamantane, 1.3 wt % of exo-THMDCPD, and the other two-stage hydrotreated and saturated C11+ derivatives, namely CPD and/or MCPD diners. The bottoms has a volumetric heating value of 39.17 MJ/L, a density of 0.9339 at 15° C., and a viscosity of 3.52 cSt at 20° C. and more than 26.7 cSt at −20° C. In this example, the isomerization reaction is violent because isomerization reaction time is too long so that portions of exo-THDCPD is further isomerized to adamantane which will increase the viscosity of the high energy fuel. Under such a violent reaction conditions, a small amount of THDCPD will be ring opened by hydrogen to give decalin (the side product) with relatively less volumetric heating value as well as density. Therefore, the isomerization reaction of this example is not suitable for preparing the high energy fuels because the freezing point of the isomerization product is too high.
[Compound]
Name
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Synthesis routes and methods V

Procedure details

Hydrogenation of naphthalene, a PAH, was carried out by mixing 0.1 M naphthalene in the presence of Rh/C with H2 (60 bar, 870 psi) and scCO2 (100 bar, 1450 psi) at 60° C. The percentage of tetralin and decalin formed was analyzed at 30 minutes, 1 hour, 2 hours, 3 hours and 4 hours. FIG. 3 is a graph showing the hydrogenation of naphthalene as a function of time, in which the amount of naphthalene is indicated by diamonds, the amount of tetralin is indicated by squares, and the amount of decalin is indicated by triangles. The vertical axis represents relative concentration of hydrocarbon in percent total hydrocarbon, and the horizontal axis represents duration of the reaction process in units of hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydronaphthalene
Reactant of Route 2
Decahydronaphthalene
Reactant of Route 3
Decahydronaphthalene
Reactant of Route 4
Decahydronaphthalene
Reactant of Route 5
Decahydronaphthalene
Reactant of Route 6
Decahydronaphthalene

Citations

For This Compound
7,160
Citations
JA Dill, AF Fuciarelli, KM Lee, KM Mellinger… - Toxicological …, 2003 - academic.oup.com
Decalin (decahydronaphthalene) is an industrial solvent known to cause α 2u -globulin nephropathy in male rats. Studies were conducted using decalin (mixture of cis and trans isomers…
Number of citations: 16 academic.oup.com
A Ishihara, T Itoh, H Nasu, T Hashimoto… - Fuel processing technology, 2013 - Elsevier
Various zeolite-alumina composites supported NiMo catalysts were prepared and their properties for hydrocracking of a decahydronaphthalene (decalin) solution containing 10 wt.% of …
Number of citations: 64 www.sciencedirect.com
I Mokbel, E Rauzy, H Loiseleur, C Berro, J Jose - Fluid phase equilibria, 1995 - Elsevier
Several improvements of the static device developed by the authors for measuring low vapor pressures are described: The apparatus was used to measure vapor pressure (0.5 Pa to …
Number of citations: 69 www.sciencedirect.com
DM Speros, FD Rossini - The Journal of Physical Chemistry, 1960 - ACS Publications
Measurements were made ofthe heats of combustion of naphthalene (c), 1-methylnaphthalene (liq), 2-methylnaphthalene (c), cts-decahydronaphthalene (liq), and ŋrons-…
Number of citations: 98 pubs.acs.org
JP McCullough, HL Finke, JF Messerly… - The Journal of …, 1957 - ACS Publications
… decahydronaphthalene … decahydronaphthalene in the" premelting’’and melting regions were observed. The absence of a re-ported thermal anomaly in liquid cfs-decahydronaphthalene …
Number of citations: 164 pubs.acs.org
JM Dennis, JS Enokida, TE Long - Macromolecules, 2015 - ACS Publications
Melt polycondensation of decahydronaphthalate dimethyl ester with various diols enabled the synthesis of novel polyesters containing hydrogenated naphthalene rings. …
Number of citations: 24 pubs.acs.org
HE Holmquist, HS Rothrock, CW Theobald… - Journal of the …, 1956 - ACS Publications
… of decahydronaphthalene with oxygen, under conditions favoring decomposi-tion of the intermediate decahydronaphthalene … Decahydronaphthalene hydroperoxide can be rearranged …
Number of citations: 19 pubs.acs.org
KM Kirkwood, P Chernik, JM Foght, MR Gray - Biodegradation, 2008 - Springer
Mixed bacterial cultures aerobically transformed decalin (decahydronaphthalene) dissolved in an immiscible carrier phase (heptamethylnonane; HMN) in liquid medium. Conversion …
Number of citations: 12 link.springer.com
J Seidman - Analytical Chemistry, 1951 - ACS Publications
… decahydronaphthalene along with other noninterfering components, as … of the individual decahydronaphthalene isomers. … a satisfactory method for decahydronaphthalene determination …
Number of citations: 10 pubs.acs.org
WC Lai, C Song - Catalysis today, 1996 - Elsevier
This paper presents our exploratory studies on zeolite-catalyzed conformational isomerization of cis-decahydronaphthalene (cis-DeHN, or cis-decalin) to trans-DeHN at relatively low …
Number of citations: 55 www.sciencedirect.com

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